Antiglycation IC50: 6.5‑Fold Superiority Over the Reference Standard Rutin
In a head‑to‑head in vitro antiglycation assay, 1‑butyl‑3‑(4‑nitrophenyl)urea (compound 6) achieved an IC50 of 6.4 ± 0.02 μM, compared with 41.9 ± 2.3 μM for the positive control rutin [1]. This represents a 6.5‑fold improvement in potency. The assay measured inhibition of advanced glycation end‑product (AGE) formation; all compounds were tested under identical conditions within the same study [1].
| Evidence Dimension | Inhibition of AGE formation (antiglycation activity), expressed as IC50 (μM) |
|---|---|
| Target Compound Data | IC50 = 6.4 ± 0.02 μM |
| Comparator Or Baseline | Rutin (standard antiglycation agent): IC50 = 41.9 ± 2.3 μM |
| Quantified Difference | 6.5‑fold lower IC50 (higher potency) |
| Conditions | In vitro antiglycation assay; compounds 1–28 screened simultaneously; published in Bioorg. Med. Chem. 2009 [1]. |
Why This Matters
Procurement of this compound provides a chemically tractable, low‑micromolar antiglycation scaffold that is substantially more potent than the widely used natural standard rutin, enabling more sensitive structure–activity relationship (SAR) studies.
- [1] Khan, K. M., et al. (2009). Unsymmetrically disubstituted urea derivatives: a potent class of antiglycating agents. Bioorganic & Medicinal Chemistry, 17(6), 2447-2451. DOI: 10.1016/j.bmc.2009.01.075 View Source
